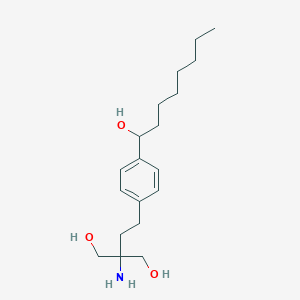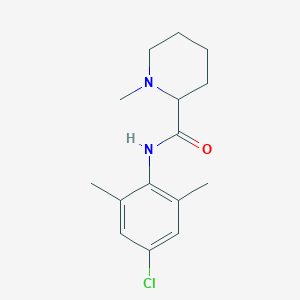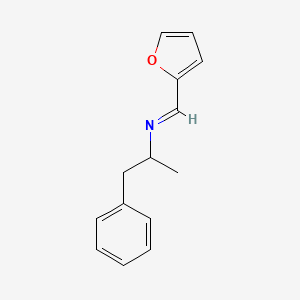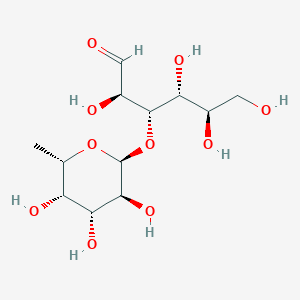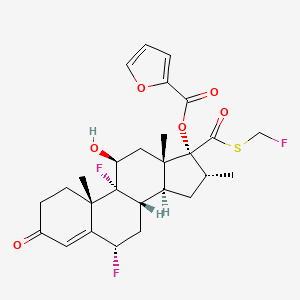
Arnidiol 3-Palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Arnidiol 3-Palmitate can be synthesized through the esterification of arnidiol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the extraction of arnidiol from Calendula officinalis is often performed using supercritical carbon dioxide (CO2) extraction. This method is preferred due to its efficiency and environmental friendliness. The extracted arnidiol is then subjected to esterification with palmitic acid to produce this compound .
化学反応の分析
Types of Reactions
Arnidiol 3-Palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
科学的研究の応用
Arnidiol 3-Palmitate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its anti-inflammatory and cytotoxic effects on various cell lines.
Medicine: Investigated for its potential use in anti-cancer therapies.
Industry: Used in the formulation of cosmetics and skincare products due to its anti-inflammatory properties
作用機序
Arnidiol 3-Palmitate exerts its effects primarily through the inhibition of inflammatory pathways. It targets key enzymes and signaling molecules involved in inflammation, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB). By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators .
類似化合物との比較
Similar Compounds
- Faradiol 3-Palmitate
- Calenduladiol 3-Palmitate
- Triterpene esters from other plants like Arnica montana and Taraxacum officinale .
Uniqueness
Arnidiol 3-Palmitate is unique due to its specific anti-inflammatory and cytotoxic properties, which are more pronounced compared to other similar triterpene esters. Its ability to inhibit key inflammatory pathways makes it a valuable compound in both medicinal and industrial applications .
特性
分子式 |
C46H80O3 |
|---|---|
分子量 |
681.1 g/mol |
IUPAC名 |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(48)49-39-28-30-43(6)36(42(39,4)5)27-31-45(8)37(43)25-24-35-41-34(3)33(2)26-29-44(41,7)38(47)32-46(35,45)9/h34-39,41,47H,2,10-32H2,1,3-9H3/t34-,35-,36+,37-,38+,39+,41-,43+,44-,45-,46-/m1/s1 |
InChIキー |
SSOJEVCYYBQQEU-FIBMEZNKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


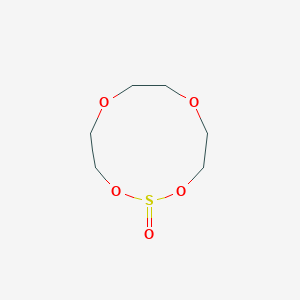
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
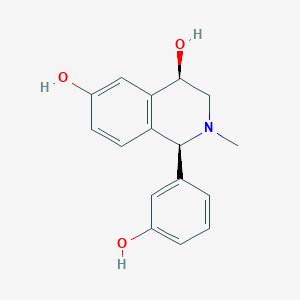
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)


![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)

